Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
Overview
Description
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.35 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group, an oxa-aza ring system, and an ethyl ester functional group
Preparation Methods
The synthesis of ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzylamine, ethyl chloroformate, and a suitable diol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic structure.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes and the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with other spirocyclic compounds:
Similar Compounds: Examples include 2-oxa-6-azaspiro[3.4]octane and 2-azaspiro[3.4]octane.
Properties
IUPAC Name |
ethyl 7-benzyl-2-oxa-7-azaspiro[3.4]octane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-15(18)14-9-17(10-16(14)11-19-12-16)8-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYSXYQRGWJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12COC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286692-89-4 | |
Record name | ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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